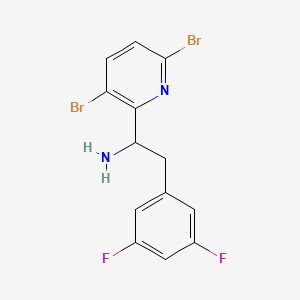
tert-Butyl (3-aminopent-4-enoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-aminopent-4-enoyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminopent-4-enoyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . Another method involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
tert-Butyl (3-aminopent-4-enoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, copper catalysts, and various solvents such as 1,4-dioxane . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines, while copper-catalyzed reactions can produce α-substituted amides or N-protected amines .
科学的研究の応用
tert-Butyl (3-aminopent-4-enoyl)carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-Butyl (3-aminopent-4-enoyl)carbamate involves its interaction with specific molecular targets. For example, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The molecular pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
Benzyl carbamate: Another carbamate with different protecting properties.
Methyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl (3-aminopent-4-enoyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a protecting group for amines and its compatibility with various catalytic systems make it a valuable compound in scientific research .
特性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
tert-butyl N-(3-aminopent-4-enoyl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-5-7(11)6-8(13)12-9(14)15-10(2,3)4/h5,7H,1,6,11H2,2-4H3,(H,12,13,14) |
InChIキー |
VNWDTCPTFNMCJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(=O)CC(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
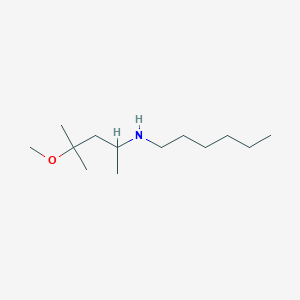
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
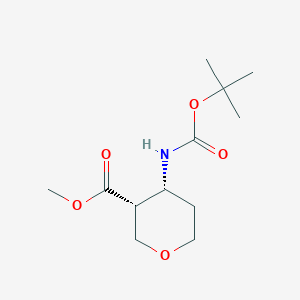


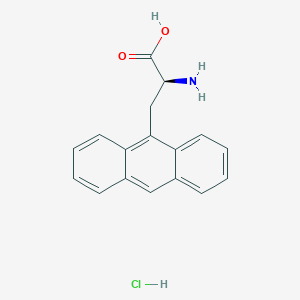
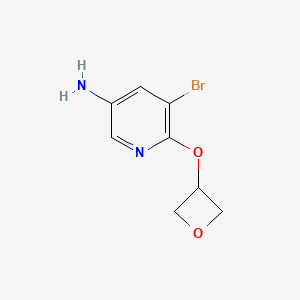
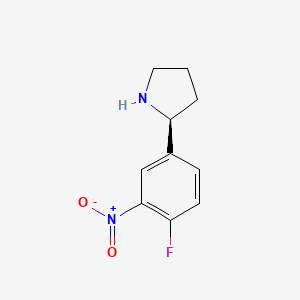
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
